Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is a cyclic pentapeptide composed of the amino acids Arginine, Glycine, Aspartic Acid, D-Phenylalanine, and Glutamic Acid. This compound is notable for its ability to selectively inhibit integrins, particularly the αVβ3 integrin, which plays a crucial role in cell adhesion and migration processes. Its cyclic structure enhances stability and biological activity compared to linear peptides. Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) has been studied for its applications in cancer therapy, drug delivery systems, and imaging techniques due to its affinity for integrin receptors.
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is classified as a peptide with significant implications in biomedical research. It is derived from the natural sequence of the Arg-Gly-Asp motif, which is recognized by various extracellular matrix proteins. The compound can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method that allows for precise control over peptide sequences and structures.
The synthesis of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The final product is often obtained as a trifluoroacetate salt to enhance solubility and stability in biological applications.
The molecular formula of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is , with a molecular weight of 604.61 g/mol . The cyclic structure contributes to its stability and biological activity, making it an effective inhibitor of integrin-mediated processes.
This arrangement allows Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) to maintain a conformational rigidity that enhances its interaction with integrin receptors.
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) can undergo various chemical reactions:
These reactions are essential for tailoring the compound for specific therapeutic or diagnostic uses.
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) primarily functions as a selective inhibitor of integrins, particularly αVβ3 integrin. This interaction disrupts cell adhesion and migration processes critical in angiogenesis and tumor metastasis. By binding to integrins, Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) modulates cellular signaling pathways involved in these processes, thereby showing potential in cancer therapy targeting tumor cells that overexpress αVβ3 integrin .
These properties make Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) suitable for various scientific applications.
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) has several applications in biomedical research:
Research continues into optimizing its efficacy and expanding its applications in therapeutic contexts.
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: